molecular formula C14H16N2O2 B1607669 Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate CAS No. 63277-54-3

Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Cat. No. B1607669
CAS RN: 63277-54-3
M. Wt: 244.29 g/mol
InChI Key: AKPNWVKYAAVIIB-UHFFFAOYSA-N
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Description

“Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their broad range of chemical and biological properties . They are often used in the development of new drugs .


Synthesis Analysis

The synthesis of indole derivatives involves introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs . The choice of the carbonyl component of the Fischer reaction is generally not limited .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives often involve sequential coupling reactions initiated by C–H activation and aza-Michael addition . This leads to the formation of one C–C bond and one C–N bond .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-methyl-2,3-butadienoate, which is structurally similar to Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process occurs with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Photophysical Studies

Ethyl-4,5-dihydro-5-oxo-2-aryl-4-(arylmethylidene)-(1H)pyrrole-3-carboxylate exhibits interesting photophysical properties like E – Z photoisomerisation and fluorescence, which have been analyzed at room and low temperatures. These properties are relevant for applications in materials science, particularly in the development of novel dyes and sensors (Vyňuchal et al., 2008).

Indole Synthesis

Ethyl pyrrole-2-carboxylate, which shares structural similarity, has been utilized in a new strategy for indole synthesis. This strategy involves reacting it with compounds like succinic anhydride or 3-methoxycarbonylpropionyl chloride to obtain key intermediates for indole synthesis (Tani et al., 1996).

Chemical Reactions and Syntheses

Ethyl isocyanoacetate, related to the query compound, is involved in the Barton–Zard pyrrole synthesis, leading to unique pyrrolo[2,3-b]indole structures (Pelkey, Chang, & Gribble, 1996). Additionally, acid-catalyzed reactions involving ethyl 2-amino-1H-indole-3-carboxylates, which are structurally analogous, result in diverse products like pyrido- and pyrimido-indoles (Arigela et al., 2014).

Antitumor Activities

Compounds structurally related to Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, like ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, have demonstrated promising antitumor activities in vitro, indicating potential therapeutic applications (Hu et al., 2018).

Future Directions

The future directions for “Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate” and similar compounds could involve further exploration of their antitumor properties . There is also potential for the development of new drugs targeting tubulin .

properties

IUPAC Name

ethyl 1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-18-14(17)16-8-7-13-11(9-16)10-5-3-4-6-12(10)15-13/h3-6,15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPNWVKYAAVIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365109
Record name Ethyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

CAS RN

63277-54-3
Record name Ethyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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